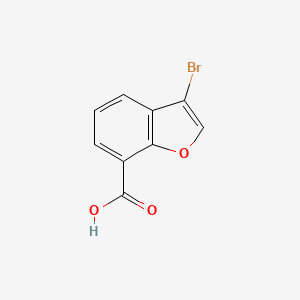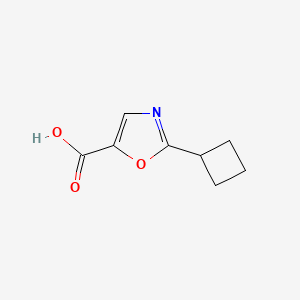
3-bromo-1-benzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-benzofuran-7-carboxylic acid, also known as 3-bromobenzofuran-7-carboxylic acid or 3-BBFCA, is an organic compound that is widely used in the synthesis of various organic compounds. It is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. The chemical structure of 3-BBFCA consists of a phenyl ring, a bromine atom, and a carboxylic acid group. It is a white solid with a melting point of 106 °C.
Aplicaciones Científicas De Investigación
3-BBFCA has been used in various scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of polymers, polyesters, and polyamides. In addition, it has been used in the synthesis of polymeric materials for drug delivery.
Mecanismo De Acción
The mechanism of action of 3-BBFCA is not fully understood. It is believed that the carboxylic acid group of 3-BBFCA reacts with the amine group of the target molecule to form an amide bond. This amide bond is then further stabilized by hydrogen bonding. This reaction is believed to be the basis for the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BBFCA are not fully understood. However, it has been shown to have anti-cancer and anti-inflammatory effects in animal models. In addition, it has been shown to have antimicrobial effects against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-BBFCA has several advantages and limitations for laboratory experiments. The major advantage is its ease of synthesis, which makes it a versatile intermediate in the synthesis of various organic compounds. It is also relatively stable and has a low toxicity profile. On the other hand, the reaction of 3-BBFCA with other organic compounds can be difficult to control and can lead to unwanted side reactions.
Direcciones Futuras
There are several potential future directions for the use of 3-BBFCA. One potential direction is the development of new synthetic methods for the synthesis of 3-BBFCA and its derivatives. Another potential direction is the development of new applications for 3-BBFCA, such as in the synthesis of polymeric materials for drug delivery. In addition, further research into the biochemical and physiological effects of 3-BBFCA may lead to new therapeutic uses for this compound.
Métodos De Síntesis
3-BBFCA can be synthesized by either a direct or indirect method. The direct method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of a base such as sodium hydroxide (NaOH). The indirect method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of an acid catalyst such as sulfuric acid (H2SO4). Both methods yield 3-BBFCA in good yields.
Propiedades
IUPAC Name |
3-bromo-1-benzofuran-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHDXHHHYLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)







![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)


